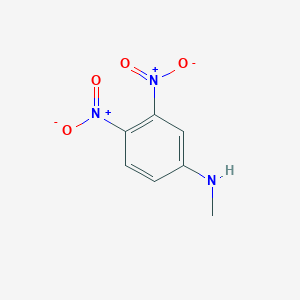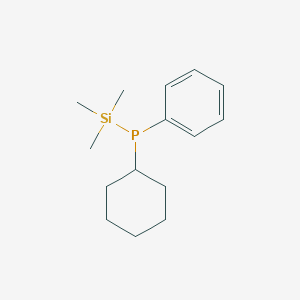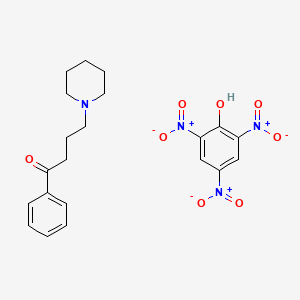
3-tert-Butoxy-3,3-dimethoxyprop-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-tert-Butoxy-3,3-dimethoxyprop-1-ene is an organic compound with the molecular formula C9H18O3. It is characterized by the presence of a tert-butoxy group and two methoxy groups attached to a propene backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butoxy-3,3-dimethoxyprop-1-ene typically involves the reaction of tert-butyl alcohol with 3,3-dimethoxypropene under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like potassium tert-butoxide. The reaction proceeds through the formation of an intermediate, which then undergoes elimination to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
3-tert-Butoxy-3,3-dimethoxyprop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
科学的研究の応用
3-tert-Butoxy-3,3-dimethoxyprop-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 3-tert-Butoxy-3,3-dimethoxyprop-1-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tert-butoxy and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. Pathways involved may include enzymatic catalysis and receptor-mediated signaling.
類似化合物との比較
Similar Compounds
3-tert-Butoxyprop-1-ene: Lacks the methoxy groups, leading to different reactivity and applications.
3,3-Dimethoxyprop-1-ene: Lacks the tert-butoxy group, affecting its chemical behavior and uses.
Uniqueness
3-tert-Butoxy-3,3-dimethoxyprop-1-ene is unique due to the combination of tert-butoxy and methoxy groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications.
特性
CAS番号 |
60935-20-8 |
|---|---|
分子式 |
C9H18O3 |
分子量 |
174.24 g/mol |
IUPAC名 |
2-(1,1-dimethoxyprop-2-enoxy)-2-methylpropane |
InChI |
InChI=1S/C9H18O3/c1-7-9(10-5,11-6)12-8(2,3)4/h7H,1H2,2-6H3 |
InChIキー |
AODMILCLFUVOSE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(C=C)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-[1-(2,5-Diethylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14603856.png)
![3,5-dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]-1,2-oxazole](/img/structure/B14603859.png)




